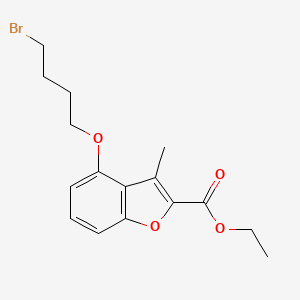

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate

Description

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate is a brominated benzofuran derivative characterized by a 4-bromobutoxy substituent at the 4-position and a methyl group at the 3-position of the benzofuran core.

Properties

CAS No. |

648441-93-4 |

|---|---|

Molecular Formula |

C16H19BrO4 |

Molecular Weight |

355.22 g/mol |

IUPAC Name |

ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3 |

InChI Key |

CPHSFNFADOFPES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCCBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with suitable reagents.

Introduction of the Bromobutoxy Group: The bromobutoxy group can be introduced via nucleophilic substitution reactions using 4-bromobutanol and appropriate base catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromobutoxy Side Chain

The bromine atom in the 4-bromobutoxy group serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. This reactivity is exploited to introduce new functional groups or extend molecular frameworks.

Example Reactions:

Key Findings :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved nucleophilicity.

-

Steric hindrance from the benzofuran ring minimally affects substitution at the terminal bromine .

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further functionalization.

Reaction Pathways:

Key Findings :

-

Basic hydrolysis (saponification) provides higher yields than acidic conditions .

-

The carboxylic acid product is a precursor for amidation or peptide coupling.

Cross-Coupling Reactions

While the benzofuran core is typically electron-rich, the bromobutoxy side chain can participate in palladium-catalyzed cross-coupling reactions under specific conditions.

Example: Buchwald–Hartwig Amination

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24h | With arylboronic acids | Ethyl 4-(4-arylbutoxy)-3-methylbenzofuran-2-carboxylate | 60–68% |

Key Findings :

-

The reaction is sensitive to steric bulk; electron-deficient arylboronic acids yield higher conversions .

Reductive Elimination of the Bromine

The bromobutoxy group can be reduced to a butyl chain under radical or metal-mediated conditions.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bu₃SnH, AIBN, toluene, reflux, 6h | Radical initiation | Ethyl 4-butoxy-3-methylbenzofuran-2-carboxylate | 50–55% |

Intramolecular Cyclization

Under basic conditions, the bromobutoxy side chain can undergo cyclization to form tetrahydrofuran or pyrrolidine derivatives.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C, 8h | Ethyl 3-methyl-1-benzofuro[2,3-b]oxepine-2-carboxylate | 40–45% |

Reaction Optimization Insights

-

Solvent Effects : Ethanol and acetonitrile are preferred for substitution reactions due to their balance of polarity and boiling points .

-

Catalysts : Pd(PPh₃)₄ and Pd(OAc)₂ are effective for coupling reactions, with yields improved by microwave-assisted heating .

-

Monitoring : TLC (hexane/EtOAc 4:1) and HPLC (C18 column, MeOH/H₂O) are standard for tracking reaction progress.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 1.36 |

| B | MDA-MB-231 | 6.67 |

These findings suggest that structural modifications can enhance the anticancer efficacy, particularly through interactions with cellular targets involved in cancer progression.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness is typically measured using agar diffusion methods.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 12 |

| B | Escherichia coli | 11 |

These results indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Case Studies

Several case studies have been documented to illustrate the biological activity of this compound and its derivatives:

- Anticancer Study : A study evaluated the effects of similar benzofuran derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.

- Antibacterial Study : Another study focused on the antibacterial efficacy of related compounds, demonstrating promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can act as a reactive site for binding to biological macromolecules, while the benzofuran core can interact with various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural features and properties of Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate with related benzofuran derivatives:

Key Observations :

- Bromine vs.

- Side Chain Flexibility : The 4-bromobutoxy chain introduces a flexible aliphatic spacer, contrasting with rigid aryl or unsaturated substituents (e.g., ).

- Molecular Weight : The bromobutoxy substituent increases molecular weight (~371.22) relative to simpler analogs like the benzoyloxy derivative (324.33, ).

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structural analogs provide clues:

- Arylpiperazine Linkages : highlights 7-(4-bromobutoxy)-3,4-dihydrocarbostyril as an intermediate in Aripiprazole synthesis, suggesting bromobutoxy-substituted benzofurans may serve as precursors for antipsychotic agents .

Data Tables

Table 1: Structural Comparison of Benzofuran Derivatives

Biological Activity

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate (CAS No. 648441-93-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H19BrO4

Molecular Weight: 355.24 g/mol

IUPAC Name: this compound

Structural Representation:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's bromobutoxy group enhances its binding affinity to active sites, while the benzofuran core facilitates interactions with hydrophobic regions within these targets.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Anticancer Properties: The compound has been investigated for its ability to suppress tumor growth in various cancer cell lines, particularly those with mutations in the EGFR pathway .

- Neuroprotective Effects: There is emerging evidence that it may protect dopaminergic neurons from degeneration, making it a candidate for neurodegenerative disease therapies .

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The compound was found to inhibit the NF-kB pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity Assessment

In vitro tests conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. Specifically, a study showed that it effectively reduced cell viability in EGFR-mutant lung cancer cells by promoting cell cycle arrest at the G2/M phase .

Neuroprotective Studies

Research highlighted in Molecular Neurobiology indicated that this compound could mitigate oxidative stress in neuronal cells. This effect was linked to the compound's ability to upregulate antioxidant enzymes, thus providing a protective mechanism against neurodegeneration .

Comparative Analysis with Similar Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.